4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester
CAS No.: 2121514-89-2
Cat. No.: VC11677404
Molecular Formula: C19H21BClFO3
Molecular Weight: 362.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-89-2 |
|---|---|
| Molecular Formula | C19H21BClFO3 |
| Molecular Weight | 362.6 g/mol |
| IUPAC Name | 2-(5-chloro-2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(11-16(14)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
| Standard InChI Key | SCPCOELSVBVZDZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester belongs to the arylboronic ester family, with the systematic IUPAC name 2-(5-chloro-2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its structure integrates three functional groups:
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A benzyloxy group (-OCH2C6H5) at the 4-position, providing steric bulk and influencing electronic properties.
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Chlorine at the 5-position, enhancing electrophilicity and directing substitution patterns.
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Fluorine at the 2-position, modulating lipophilicity and hydrogen-bonding interactions .
The pinacol ester moiety (1,3,2-dioxaborolane) stabilizes the boronic acid, preventing protodeboronation and enabling handling under ambient conditions.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C19H21BClFO3 |
| Molecular Weight | 362.6 g/mol |
| CAS Number | 2121514-89-2 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl |
| InChI Key | SCPCOELSVBVZDZ-UHFFFAOYSA-N |
| Storage Conditions | 2–8°C in inert atmosphere |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) but limited solubility in water.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically proceeds via a multi-step sequence:
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Halogenation and Functionalization: Introduction of chlorine and fluorine to a phenyl ring via electrophilic substitution or directed ortho-metalation.
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Benzyloxy Group Installation: Etherification using benzyl bromide under basic conditions.
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Boronic Ester Formation: Reaction with pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) to form the boronic ester.
Key challenges include regioselectivity in halogenation and minimizing dehalogenation during coupling steps.
Purification and Quality Control
Industrial batches (>95% purity) are purified via column chromatography or recrystallization. Quality control employs:
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HPLC-MS: To verify molecular weight and detect impurities.
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester integrity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is a premier substrate for Suzuki-Miyaura reactions, forming biaryl systems essential in pharmaceuticals and materials. The chlorine atom acts as a directing group, while fluorine enhances oxidative stability of the palladium catalyst. For example:
Typical yields exceed 75% with low catalyst loading (1–2 mol% Pd).
Directed C-H Functionalization
The boronic ester directs meta-C-H activation in arenes, enabling site-selective alkylation or arylation. This is critical for synthesizing complex polycyclic structures.
Pharmaceutical Relevance
Drug Candidate Synthesis
The compound’s halogenated aromatic core is a precursor to kinase inhibitors and antimicrobial agents. Fluorine improves metabolic stability, while chlorine modulates target binding affinity. For instance, derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL).
Prodrug Design
Boronic esters are hydrolyzed in vivo to boronic acids, which inhibit proteases and serine hydrolases. This property is exploited in anticancer prodrugs targeting the ubiquitin-proteasome pathway .
Comparison with Analogues
| Compound | Substituents | Reactivity in Suzuki Coupling |
|---|---|---|
| 4-Benzyloxy-5-chloro-2-fluorophenyl | Cl, F, OBn | High (k = 0.45 min⁻¹) |
| 4-Methoxy-3-nitrophenylboronic ester | NO2, OMe | Moderate (k = 0.22 min⁻¹) |
| 2,4-Dichlorophenylboronic ester | Cl, Cl | Low (k = 0.12 min⁻¹) |
The trifunctional substitution in 4-benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester confers superior reactivity over dichloro or nitro-substituted analogues .
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